(S)-Rasagiline-13C3 Mesylate

Description

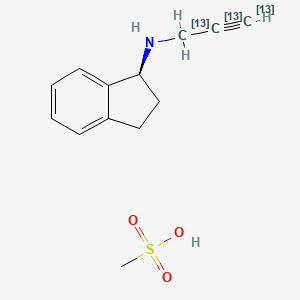

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-AJPOOADWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotope Incorporation

Chemical Synthesis of Carbon-13 Labeled Rasagiline (B1678815) Derivatives

The chemical synthesis of rasagiline and its derivatives typically involves the N-alkylation of (R)-1-aminoindan with a suitable propargylating agent. derpharmachemica.comnih.gov This fundamental reaction forms the basis for the synthesis of the ¹³C-labeled analogue. The "-13C3" designation specifically indicates that all three carbon atoms of the propargyl group are the heavy isotope of carbon.

A plausible and efficient synthetic route commences with a commercially available, triply labeled precursor, such as [1,2,3-¹³C₃]-propargyl alcohol. The synthesis can be logically broken down into two principal stages: the conversion of the labeled propargyl alcohol into a more reactive propargylating agent and the subsequent coupling with (R)-1-aminoindan.

Stage 1: Activation of [1,2,3-¹³C₃]-Propargyl Alcohol

To facilitate the N-alkylation, the hydroxyl group of [1,2,3-¹³C₃]-propargyl alcohol must be converted into a good leaving group. Common strategies include its transformation into a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate). The synthesis of propargyl tosylate from propargyl alcohol and tosyl chloride is a well-established and safe alternative to the use of the more hazardous propargyl bromide. nih.govbeilstein-journals.org

Stage 2: N-Alkylation of (R)-1-Aminoindan

The activated ¹³C₃-propargyl derivative is then reacted with the chiral amine, (R)-1-aminoindan, to form the carbon-13 labeled rasagiline base, (R)-N-(prop-2-yn-1-yl-1,2,3-¹³C₃)-1-aminoindan. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. derpharmachemica.com

Stage 3: Salt Formation

The final step in the synthesis is the formation of the mesylate salt. This is achieved by treating the synthesized (S)-Rasagiline-¹³C₃ base with methanesulfonic acid. The resulting salt, (S)-Rasagiline-¹³C₃ Mesylate, often exhibits improved stability and handling characteristics suitable for pharmaceutical applications.

A summary of a likely synthetic pathway is presented in the table below.

| Step | Reactants | Reagents | Product |

| 1 | [1,2,3-¹³C₃]-Propargyl alcohol | p-Toluenesulfonyl chloride, Base (e.g., NaOH) | [1,2,3-¹³C₃]-Propargyl tosylate |

| 2 | (R)-1-Aminoindan, [1,2,3-¹³C₃]-Propargyl tosylate | Base (e.g., K₂HPO₄/TEBAC) | (S)-Rasagiline-¹³C₃ |

| 3 | (S)-Rasagiline-¹³C₃ | Methanesulfonic acid | (S)-Rasagiline-¹³C₃ Mesylate |

Methodological Approaches for Site-Specific Isotopic Labeling

The key to the synthesis of (S)-Rasagiline-13C3 Mesylate is the site-specific incorporation of the carbon-13 isotopes. The most direct approach involves utilizing a starting material where the desired atoms are already isotopically enriched. In this case, the use of [1,2,3-¹³C₃]-propargyl alcohol ensures that the labeling is confined to the propargyl moiety. eurisotop.com

This strategy of late-stage introduction of the labeled fragment is common in the synthesis of isotopically labeled pharmaceuticals. It offers several advantages, including cost-effectiveness and the ability to leverage well-established synthetic routes for the unlabeled part of the molecule.

The purification of the final labeled compound is crucial to remove any unlabeled rasagiline or other impurities. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are typically employed to ensure the chemical purity of the final product.

Advanced Bioanalytical Methodologies Utilizing S Rasagiline 13c3 Mesylate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has emerged as the preferred technique for the bioanalysis of rasagiline (B1678815) due to its high sensitivity, selectivity, and speed. eijppr.com The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation Techniques for Rasagiline and its Analogs

Effective chromatographic separation is essential to resolve rasagiline from endogenous plasma components and potential metabolites, thereby minimizing matrix effects. eijppr.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Several studies have detailed successful chromatographic conditions. For instance, a Zorbax Eclipse Plus C18 column (2.1 mm × 50 mm, 3.5 μm) has been used to achieve separation. researchgate.netnih.govijpacr.com Another validated method employed a Zorbax Extend C18 column (150 mm x 4.6 mm, 5 µm). nih.gov The selection of the mobile phase is also critical. A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, to ensure efficient elution and ionization. ijpacr.comnih.gov For example, a mobile phase of acetonitrile and 5 mM ammonium acetate with acetic acid (40:60:0.05, v/v/v) has been successfully used. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and the achievement of short run times, often as low as 3.0 minutes. researchgate.netnih.gov

For the separation of rasagiline from its enantiomer, a chiral column such as the Chiralpak® AGP has been shown to be effective. nih.gov

Table 1: Examples of Chromatographic Conditions for Rasagiline Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |

|---|---|---|---|---|

| Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 3.5 μm) | 0.1% formic acid: methanol (80:20, v/v) | Not Specified | 3.0 | ijpacr.com |

| Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile-5 mM ammonium acetate-acetic acid (40:60:0.05, v/v/v) | 0.5 | Not Specified | nih.gov |

| Kromasil C18 | 10 mM ammonium acetate buffer: acetonitrile (40:60 v/v) | Not Specified | Not Specified | researchgate.net |

| Chiralpak® AGP (50 mm × 2.1 mm, 5 μm) | Ammonium acetate and isopropyl alcohol (90:10, v/v) | 0.6 | Not Specified | nih.gov |

Mass Spectrometric Detection Strategies and Optimization

Mass spectrometric detection, particularly with a triple quadrupole mass spectrometer, offers unparalleled selectivity and sensitivity. nih.gov The instrument is typically operated in the positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for quantification. researchgate.netnih.govnih.gov

In MRM, the precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio. For rasagiline, the transition of m/z 172.1 → m/z 117.1+115.1 has been used. nih.gov For the internal standard, (S)-Rasagiline-13C3 Mesylate, the corresponding transition would be monitored to account for any variations during the analysis. researchgate.netfrontiersin.org One study monitored the transitions of m/z 172.0 → 117.0 for rasagiline and m/z 175.0 → 117.0 for rasagiline-13C3. frontiersin.org Optimization of parameters such as declustering potential and collision energy is crucial for maximizing the signal intensity of these transitions. frontiersin.org

Application as an Internal Standard in Quantitative Bioanalysis

The primary role of this compound in these assays is to serve as an internal standard. researchgate.netnih.govejbps.com An ideal internal standard co-elutes with the analyte and experiences the same effects during sample preparation and analysis, thus providing a reliable reference for quantification. waters.com

Addressing Matrix Effects and Enhancing Analytical Robustness

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. eijppr.comwaters.com Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating these effects. scispace.comnih.govacanthusresearch.com Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. scispace.comnih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise results. acanthusresearch.com Studies have shown that the use of this compound results in a coefficient of variation (% CV) for ion suppression/enhancement of as low as 1.0%, indicating minimal impact from the matrix. researchgate.net

Validation Parameters: Precision, Accuracy, Linearity, and Recovery

Bioanalytical method validation is a regulatory requirement to ensure the reliability of the data. cuni.cz Methods utilizing this compound have demonstrated excellent performance across all key validation parameters.

Linearity: The methods typically exhibit a wide linear range, for example, from 5 to 12,000 pg/mL or 0.020 to 50.0 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. researchgate.netnih.govnih.gov

Precision and Accuracy: Both intra-run and inter-run precision values are generally well within the accepted limits of ±15%. For instance, one study reported intra-run precision between 1.3% and 2.9% and inter-run precision between 1.6% and 2.2%. researchgate.netnih.gov Accuracy is also consistently high, with relative errors often within ±6.4%. nih.gov

Recovery: The extraction efficiency of the method is another critical parameter. The use of this compound allows for accurate assessment of recovery. Studies have reported high and consistent recovery for both rasagiline and its labeled internal standard, often around 96-97%. researchgate.netnih.gov

Table 2: Summary of Validation Parameters from a Bioanalytical Method for Rasagiline

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5–12000 pg/mL | researchgate.netnih.gov |

| Intra-run Precision (% CV) | 1.3%–2.9% | researchgate.netnih.gov |

| Inter-run Precision (% CV) | 1.6%–2.2% | researchgate.netnih.gov |

| Accuracy (RE %) | Within ±6.4% | nih.gov |

| Overall Recovery (Rasagiline) | 96.9% | researchgate.netnih.gov |

| Overall Recovery (this compound) | 96.7% | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more prevalent, GC-MS has also been used for the determination of rasagiline. scispace.com GC-MS methods may require a derivatization step to improve the volatility and thermal stability of the analyte, which can be a time-consuming process. nih.gov However, for certain applications, GC-MS can provide high-resolution separation and sensitive detection. The use of a stable isotope-labeled internal standard like this compound would be equally beneficial in GC-MS to correct for variability in the derivatization reaction, injection volume, and ionization process. caymanchem.com A predicted GC-MS spectrum for non-derivatized rasagiline is available, which can serve as a guide for method development. hmdb.ca

Preclinical Research Applications in Metabolism and Pharmacokinetics

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in early preclinical studies to predict a drug's metabolic fate in humans. The use of (S)-Rasagiline-13C3 Mesylate in these systems provides a clear advantage in identifying and characterizing metabolic pathways.

In vitro studies have established that the metabolism of rasagiline (B1678815) is primarily mediated by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its biotransformation. xenotech.comisrctn.comwikipedia.orgnih.gov Studies using human liver microsomes have shown that at therapeutic concentrations, rasagiline is unlikely to cause clinically significant inhibition of major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. xenotech.comeuropa.eu

The use of this compound can aid in precise kinetic studies. By tracking the labeled molecule, researchers can accurately determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the formation of its metabolites, without interference from endogenous compounds. nih.gov This is crucial for understanding the efficiency and capacity of the enzymes involved in its metabolism.

Table 1: Cytochrome P450 Enzymes Involved in Rasagiline Metabolism

| Enzyme | Role in Metabolism | Findings | Citations |

| CYP1A2 | Major enzyme responsible for metabolism. | Co-administration with CYP1A2 inhibitors significantly increases rasagiline exposure. | xenotech.comisrctn.comwikipedia.org |

| Other CYPs | Minor role or not involved in inhibition. | Rasagiline does not significantly inhibit CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 at therapeutic concentrations. | xenotech.comeuropa.eu |

The metabolism of rasagiline proceeds through two primary pathways: N-dealkylation and hydroxylation. wikipedia.orgopenaccessjournals.com The major metabolite formed is 1-aminoindan, which itself has demonstrated neuroprotective properties in in vitro models. openaccessjournals.comnih.gov Other identified metabolites include 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan. wikipedia.orgopenaccessjournals.com

The use of this compound is particularly advantageous for metabolite identification. The unique mass signature of the 13C-labeled compound allows for the unequivocal identification of drug-related material in complex biological matrices using mass spectrometry. lifetechindia.com This helps to distinguish true metabolites from background noise and endogenous substances, facilitating their structural elucidation. eurisotop.com

Pharmacokinetic Investigations in Animal Models

Animal models are essential for understanding the in vivo behavior of a drug candidate. This compound serves as a critical tool in these studies, enabling detailed pharmacokinetic analysis. caymanchem.com

Pharmacokinetic studies in animal models, such as rats, have been crucial in characterizing the ADME profile of rasagiline. nih.gov Following oral administration, rasagiline is absorbed and readily crosses the blood-brain barrier. openaccessjournals.com The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of rasagiline in plasma and tissue samples. researchgate.netresearchgate.net This enables the accurate determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance. nih.govresearchgate.net The elimination of rasagiline is almost complete through metabolism, followed by the excretion of its metabolites. nih.gov

Table 2: Key Pharmacokinetic Parameters of Rasagiline in Preclinical Models

| Parameter | Description | Significance | Citations |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the extent of oral absorption. | wikipedia.org |

| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of tissue distribution. | vulcanchem.com |

| Clearance | The rate of drug elimination from the body divided by the plasma concentration. | Determines the dosing rate required to maintain a certain plasma concentration. | nih.gov |

| Half-life | The time required for the amount of drug in the body to decrease by half. | Influences the dosing interval. | researchgate.net |

The stable isotope label in this compound allows for the precise tracing of the drug and its metabolites in various biological tissues and fluids. lifetechindia.comscbt.com This is invaluable for understanding the distribution of the drug to its target organs, as well as identifying potential sites of accumulation. The ability to differentiate the administered compound from endogenous molecules is a significant advantage of using stable isotope-labeled compounds in these types of studies. eurisotop.com

Dynamic Studies of Biochemical Networks using Stable Isotope Tracers

Stable isotope tracers like this compound are powerful tools for metabolic flux analysis, which allows for the study of the rates of metabolic reactions in a biological system. eurisotop.commedchemexpress.com By introducing the labeled compound, researchers can follow the path of the carbon-13 atoms as they are incorporated into various metabolites. This provides a dynamic view of how the drug interacts with and influences biochemical networks. eurisotop.com While specific studies on the use of this compound in dynamic biochemical network studies are not widely published, the principles of stable isotope tracing suggest its potential utility in this advanced area of metabolic research. eurisotop.commedchemexpress.com This approach can reveal not just the presence and concentration of metabolites, but the actual activity of metabolic pathways, offering a deeper understanding of the drug's mechanism of action and its effects on cellular metabolism. eurisotop.com

Mechanistic Research in Neuropharmacology Preclinical Focus

Investigation of Monoamine Oxidase-B (MAO-B) Inhibition Mechanisms

(S)-Rasagiline-13C3 Mesylate, like its unlabeled counterpart rasagiline (B1678815), is a potent and irreversible inhibitor of monoamine oxidase type B (MAO-B). drugbank.compatsnap.com MAO-B is a key enzyme responsible for the metabolic breakdown of dopamine (B1211576) in the brain. drugbank.compatsnap.com The inhibition of this enzyme leads to an increase in the extracellular levels of dopamine in the striatum. drugbank.com

Preclinical studies have demonstrated the high selectivity of rasagiline for MAO-B over MAO-A. nih.govopenaccessjournals.com In rat brain models, the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were determined to be 4.43 nM for MAO-B and 412 nM for MAO-A, showcasing a significant selectivity for MAO-B. caymanchem.commedchemexpress.com This selective and irreversible inhibition is achieved through the formation of a covalent bond with the flavin residue of the MAO-B enzyme. patsnap.comnih.gov This irreversible binding means that the restoration of MAO-B activity is dependent on the synthesis of new enzyme molecules. patsnap.com

The propargylamine (B41283) group within the rasagiline structure is crucial for its irreversible inhibitory activity. nih.gov Animal studies have shown that rasagiline is more potent in its in vivo inhibition of MAO-B compared to the first-generation inhibitor, selegiline. openaccessjournals.comclinicaltrialsarena.com In rats, a daily dose of 0.05 mg/kg of rasagiline mesylate was sufficient to inhibit over 90% of brain MAO-B activity with only minimal inhibition of MAO-A. openaccessjournals.com

Table 1: In Vitro MAO Inhibition Data

| Enzyme | Species | IC50 Value |

| MAO-B | Rat Brain | 4.43 nM |

| MAO-A | Rat Brain | 412 nM |

| IC50: The half maximal inhibitory concentration. |

Exploration of Neuroprotective Pathways in Cellular and Animal Models

Beyond its primary role as an MAO-B inhibitor, rasagiline has demonstrated significant neuroprotective properties in a variety of preclinical models, and these effects are often independent of its MAO-B inhibitory action. nih.govpracticalneurology.com

Cellular Models:

In cellular models, rasagiline has shown the ability to protect neurons from a range of neurotoxic insults. nih.govresearchgate.net Studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that rasagiline can inhibit apoptosis (programmed cell death) induced by serum and nerve growth factor (NGF) withdrawal. caymanchem.com The neuroprotective mechanisms are multifaceted and include:

Prevention of Mitochondrial Dysfunction: Rasagiline helps to prevent the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore, key events in the apoptotic cascade. researchgate.net

Regulation of Apoptotic Proteins: It has been shown to induce the expression of anti-apoptotic proteins from the Bcl-2 family. nih.govnih.gov

Activation of Signaling Pathways: Rasagiline activates pro-survival signaling pathways, including the protein kinase B (Akt)/Nrf2 redox-signaling pathway. preprints.orgnih.gov This activation leads to an increase in the expression of antioxidant enzymes such as heme oxygenase-1, NAD(P)H-quinone dehydrogenase, and catalase. preprints.orgnih.gov

Reduction of Oxidative Stress: By increasing the expression of antioxidant enzymes like superoxide (B77818) dismutase and catalase, rasagiline helps to suppress oxidative stress in dopaminergic neurons. practicalneurology.com

Inhibition of Apoptotic Mediators: Rasagiline prevents the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. researchgate.net It also reduces the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can mediate cell death. researchgate.netpreprints.orgnih.gov

Animal Models:

The neuroprotective effects of rasagiline have also been observed in various animal models of neurodegeneration. In a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), chronic administration of rasagiline markedly increased the survival of dopaminergic neurons in the substantia nigra. nih.gov Specifically, treatment led to a 97% and 119% increase in neuronal survival at different doses. nih.gov

Furthermore, in a mouse model of Parkinson's disease, rasagiline was found to reduce α-synuclein-induced loss of neurons in the substantia nigra and improve motor dysfunction. caymanchem.com The compound has also been shown to reduce cerebral edema in a mouse model of traumatic brain injury. caymanchem.com

Table 2: Summary of Neuroprotective Effects in Preclinical Models

| Model System | Key Findings |

| PC12 Cell Cultures | Inhibition of apoptosis, stabilization of mitochondrial membrane potential, induction of anti-apoptotic Bcl-2 proteins, activation of Akt/Nrf2 pathway. |

| 6-OHDA Rat Model | Increased survival of dopaminergic neurons in the substantia nigra. |

| α-Synuclein Mouse Model | Reduced loss of substantia nigra neurons and improved motor function. |

| Traumatic Brain Injury Mouse Model | Reduction of cerebral edema. |

Studies on Molecular Interactions and Target Engagement in Preclinical Systems

Preclinical studies utilizing this compound and its unlabeled form have provided insights into the molecular interactions and target engagement of the compound. The primary molecular target of rasagiline is MAO-B, to which it binds irreversibly. drugbank.compatsnap.com

Target engagement has been demonstrated in preclinical studies through the near-complete inhibition of MAO-B activity in the brain at therapeutic doses. nih.gov In a multicenter screening trial involving patients with amyotrophic lateral sclerosis (ALS), rasagiline treatment led to changes in biomarkers indicative of target engagement. nih.govnih.govresearchgate.net Over a 12-month period, there was a significant increase in the mitochondrial membrane potential and a decrease in apoptosis markers, as indicated by an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govnih.govresearchgate.net

The major metabolite of rasagiline, 1-aminoindan, is also being investigated for its potential neuroprotective activities, which appear to be independent of MAO inhibition. nih.govfrontiersin.org This suggests that the therapeutic effects of rasagiline may be attributable to both the parent compound and its metabolite.

Future Directions and Innovation in Isotopic Research

Advancements in Isotope Labeling Technologies and Synthetic Efficiency

The synthesis of isotopically labeled compounds, including those incorporating stable isotopes like carbon-13, is fundamental to modern drug discovery. nih.goviaea.org Historically, the introduction of isotopic labels has been a challenging and often inefficient process. nih.goviaea.org However, recent advancements are revolutionizing this field, enhancing both the efficiency and accessibility of these crucial research tools.

Furthermore, the efficiency of isotopic labeling is being boosted by innovations in catalysis and reaction conditions. Researchers are exploring novel catalysts and reaction pathways to achieve higher yields and greater selectivity in labeling reactions. x-chemrx.com For example, a palladium-catalyzed electrocarboxylation method has been developed for the precise incorporation of carbon-14, a technique that could be adapted for carbon-13 labeling. au.dk This method avoids the use of hazardous carbon monoxide and utilizes near-stoichiometric amounts of labeled carbon dioxide, streamlining the process and reducing waste. au.dk

The table below summarizes some of the key advancements in isotopic labeling technologies.

| Technology | Description | Impact on Synthetic Efficiency |

| Late-Stage Functionalization | Introduction of isotopes at the final stages of synthesis. musechem.com | Reduces the number of steps involving costly isotopic materials, improving overall yield and cost-effectiveness. musechem.comx-chemrx.com |

| Novel Catalytic Methods | Use of new catalysts, such as palladium, to facilitate labeling reactions. au.dk | Enables more precise and efficient incorporation of isotopes with less hazardous reagents. au.dk |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in traditional batch reactors. x-chemrx.com | Offers precise control over reaction parameters, leading to improved yields, better mixing, and enhanced safety. x-chemrx.com |

| Radical Chemistry | Utilizing radical-mediated reactions to form new carbon-carbon bonds for isotope incorporation. nih.gov | Provides new avenues for labeling complex molecules that may be challenging to synthesize via traditional methods. nih.gov |

These ongoing developments are making the synthesis of compounds like (S)-Rasagiline-13C3 Mesylate more practical and cost-effective, thereby broadening their application in pharmaceutical research. x-chemrx.comau.dk

Integration with Multi-Omics Approaches in Preclinical Drug Discovery

The use of stable isotope tracers like this compound is becoming increasingly integrated with multi-omics platforms, providing a more holistic understanding of a drug's mechanism of action and its effects on biological systems. axcelead-us.com This integration allows researchers to connect changes at the genomic, proteomic, and metabolomic levels, offering a comprehensive view of the cellular response to a therapeutic agent. axcelead-us.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a particularly powerful tool when combined with stable isotope labeling. nih.gov By tracing the metabolic fate of a 13C-labeled drug, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com Stable isotope-resolved metabolomics (SIRM) can unambiguously track individual atoms through complex metabolic networks, helping to identify novel metabolic pathways and potential drug targets. nih.govresearchgate.net

The integration of proteomics with isotopic labeling, often referred to as "fluxomics," allows for the dynamic monitoring of flux through multiple metabolic pathways. physoc.org For example, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a technique used to compare protein expression levels under different conditions. creative-proteomics.com By combining these approaches, researchers can investigate how a drug like rasagiline (B1678815) affects not only metabolic pathways but also the expression and modification of proteins involved in those pathways. nih.gov

The table below highlights the synergies between isotopic labeling and various omics technologies.

| Omics Field | Integration with Isotopic Labeling | Research Insights |

| Metabolomics | Tracing the metabolic fate of labeled compounds to map metabolic pathways and fluxes. creative-proteomics.com | Provides a dynamic view of a drug's ADME properties and its impact on cellular metabolism. nih.govnih.gov |

| Proteomics | Quantifying changes in protein expression and turnover in response to a labeled drug. creative-proteomics.com | Reveals the downstream effects of a drug on protein networks and cellular machinery. physoc.orgnih.gov |

| Transcriptomics | Correlating changes in gene expression with metabolic alterations identified through isotopic tracing. researchgate.net | Elucidates the regulatory mechanisms that govern the cellular response to a drug. nih.gov |

This multi-omics approach, powered by stable isotope tracers, is crucial in the preclinical phase of drug discovery for validating drug targets, understanding mechanisms of action, and identifying potential off-target effects. axcelead-us.comnih.gov

Novel Experimental Designs Leveraging Stable Isotope Tracers

The versatility of stable isotope tracers like this compound is paving the way for innovative experimental designs that provide deeper insights into drug pharmacology and physiology. These novel approaches are moving beyond traditional pharmacokinetic studies to explore more complex biological questions.

One such innovative design is the use of "reverse labeling." acs.orgresearchgate.net In this technique, the organism or cell culture is first enriched with a stable isotope before being exposed to the unlabeled drug. acs.orgresearchgate.net This allows researchers to study the bioavailability and uptake of the compound by tracing the displacement of the pre-enriched isotope. acs.org

Another area of innovation is in the design of studies to investigate the in vivo metabolism of drugs with greater precision. For example, studies using 13C-labeled compounds can non-invasively monitor drug pharmacokinetics in specific tissues, providing a more accurate picture of drug distribution and clearance than traditional methods that rely on blood or plasma samples. nih.govnih.gov This is particularly valuable for understanding the effects of drugs that target specific organs or tissues.

Furthermore, stable isotope tracers are being employed in "pulse-chase" experiments to study the dynamics of metabolic pathways. unl.edu In this design, a pulse of the labeled compound is administered, followed by a "chase" with the unlabeled compound. unl.edu By monitoring the incorporation and subsequent washout of the isotope, researchers can determine the turnover rates of metabolites and the flux through different pathways.

The following table outlines some novel experimental designs utilizing stable isotope tracers.

| Experimental Design | Description | Application in Drug Research |

| Reverse Labeling | Pre-enriching the biological system with a stable isotope before administering the unlabeled drug. acs.orgresearchgate.net | Characterizing the bioavailability and uptake of a drug from various formulations or in different physiological states. acs.org |

| In Vivo Tissue-Specific Pharmacokinetics | Using techniques like NMR spectroscopy to non-invasively monitor the concentration of a labeled drug in specific tissues over time. nih.gov | Provides a more accurate understanding of a drug's distribution and target engagement in relevant organs. nih.govnih.gov |

| Pulse-Chase Analysis | Administering a pulse of a labeled tracer followed by an unlabeled compound to measure metabolic turnover rates. unl.edu | Quantifying the dynamic flux through metabolic pathways and how they are altered by a drug. physoc.org |

| Absolute Bioavailability Studies | Administering an intravenous microdose of a 13C-labeled drug concurrently with an oral dose of the unlabeled drug. iconplc.com | Efficiently determines the fraction of the drug that reaches systemic circulation without the need for separate intravenous toxicology studies. iconplc.com |

These innovative experimental designs, enabled by the availability of stable isotope-labeled compounds like this compound, are providing researchers with powerful tools to investigate the intricate interactions between drugs and biological systems, ultimately accelerating the development of new and improved therapies.

Q & A

Q. What is the mechanism of MAO-B inhibition by (S)-Rasagiline-13C3 Mesylate, and how does its isotopic labeling enhance experimental tracking?

this compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), binding to the enzyme’s active site and reducing substrate affinity, thereby altering metabolic kinetics . The ¹³C3 isotopic label enables precise metabolic tracing in mass spectrometry (MS)-based assays, distinguishing endogenous and exogenous compound pathways. The mesylate group enhances solubility and stability, facilitating interactions with MAO-B’s conformational states .

Q. How is this compound synthesized, and what role does the mesylate group play in its preparation?

The synthesis typically involves reacting rasagiline with methane sulfonic acid to form the mesylate salt, which improves crystallinity and purification efficiency . Isotopic labeling (¹³C3) is introduced during precursor synthesis, often via one-pot reactions using labeled intermediates. The mesylate group stabilizes the compound during storage and reaction conditions, as seen in analogous mesylate salt preparations .

Q. Why is this compound used as an internal standard in quantitative assays?

Its isotopic labeling (¹³C3) minimizes matrix effects in GC- or LC-MS by providing near-identical physicochemical properties to unlabeled rasagiline, ensuring accurate quantification through isotopic dilution. This approach reduces variability in pharmacokinetic or metabolic studies .

Advanced Research Questions

Q. How do nonlinear inhibition kinetics of this compound impact MAO-B activity assays, and how should experimental designs account for this?

Nonlinear kinetics arise from conformational changes in MAO-B upon inhibitor binding, altering substrate turnover rates . To mitigate artifacts, researchers should:

Q. What experimental strategies resolve discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values (e.g., 4.43 nM in rat MAO-B vs. 412 nM for MAO-A ) may stem from differences in enzyme sources (recombinant vs. tissue-derived), assay conditions (pH, temperature), or substrate specificity. To reconcile

Q. How does the ¹³C3 isotopic label influence metabolic stability studies of this compound in vivo?

The ¹³C3 label allows differentiation between endogenous and exogenous compound pathways in tracer studies. For instance, in rodent models, MS analysis of plasma or tissue homogenates can track deuterated metabolites without interference from natural isotopes. This is critical for studying blood-brain barrier penetration or hepatic metabolism .

Methodological Considerations

- Synthesis Optimization : Use elemental analysis (e.g., C, H, N content ) to verify isotopic purity during synthesis.

- Analytical Validation : Include ruggedness testing (e.g., inter-analyst variability ) for MS-based quantification protocols.

- Data Interpretation : Cross-reference kinetic data with structural studies (e.g., X-ray crystallography) to link inhibition mechanisms to conformational changes in MAO-B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.